molecular formula C5H9ClN2 B2801887 3-Aminocyclobutane-1-carbonitrile hydrochloride CAS No. 1638765-32-8

3-Aminocyclobutane-1-carbonitrile hydrochloride

Cat. No. B2801887
M. Wt: 132.59
InChI Key: LZZBWDSIAXVWHX-JEVYUYNZSA-N
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Description

3-Aminocyclobutane-1-carbonitrile hydrochloride is a synthetic compound with the CAS Number: 1523572-04-4 . It has a molecular weight of 132.59 and is usually available in powder form . This compound has garnered interest due to its potential applications in various fields of research and industry.


Molecular Structure Analysis

The molecular formula of 3-Aminocyclobutane-1-carbonitrile hydrochloride is C5H9ClN2 . The InChI code for this compound is 1S/C5H8N2.ClH/c6-3-4-1-5(7)2-4;/h4-5H,1-2,7H2;1H .


Physical And Chemical Properties Analysis

3-Aminocyclobutane-1-carbonitrile hydrochloride is a powder at room temperature . Its exact physical and chemical properties such as density, boiling point, and melting point are not specified in the search results .

Scientific Research Applications

Synthetic Utility in Organic Chemistry

A primary application of this compound is in the synthesis of bicyclic and polycyclic compounds. For instance, a study detailed an improved synthetic approach toward 3-(2-chloroethyl) cyclobutanone, which is instrumental in creating a class of 2-alkyl-2-azabicyclo[3.1.1]heptane-1-carbonitriles. This method involves a dynamic addition-intramolecular substitution sequence, demonstrating the compound's utility in constructing bicyclic skeletons with moderate to good yields. The incorporated cyano group in these compounds can be easily reduced, highlighting its versatility in synthetic routes (De Blieck & Stevens, 2011).

Another research focused on synthesizing 2,4-methanoproline analogues through a new synthetic approach that leverages the reactivity of 3-(chloromethyl)cyclobutanone. This method emphasizes the compound's potential in creating novel bicyclic structures, further expanding its applications in designing complex molecular architectures (Rammeloo, Stevens, & de Kimpe, 2002).

Catalysis and Green Chemistry Approaches

The methodology of "green" chemistry in synthesizing substituted 2-aminopyranes highlights the environmental and economic benefits of using 3-Aminocyclobutane-1-carbonitrile hydrochloride. This approach underscores the compound's role in facilitating multicomponent condensation reactions through thermal, ultrasonic, microwave activation, and electrolysis, showcasing its adaptability in eco-friendly synthetic processes (ChemChemTech, 2022).

Role in Medicinal Chemistry

In medicinal chemistry, the hydrochloride salt of α-aminocyclobutanone, protected as its dimethyl acetal, has been prepared as a modular synthon for convenient access to cyclobutanone-containing lead inhibitors of hydrolase enzymes. This application is critical for developing inhibitors targeting serine proteases and metalloproteases, indicating the compound's significance in therapeutic agent synthesis (Mohammad et al., 2020).

Safety And Hazards

This compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These codes indicate that it can be harmful if swallowed or in contact with skin, can cause skin and eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective clothing .

properties

IUPAC Name

3-aminocyclobutane-1-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2.ClH/c6-3-4-1-5(7)2-4;/h4-5H,1-2,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZZBWDSIAXVWHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminocyclobutane-1-carbonitrile hydrochloride

CAS RN

1523572-04-4
Record name 3-aminocyclobutane-1-carbonitrile hydrochloride
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